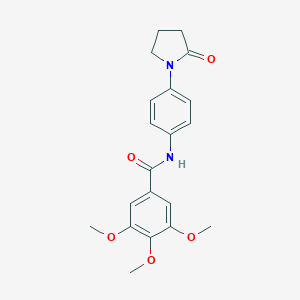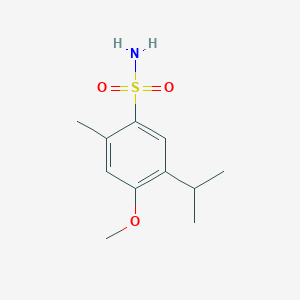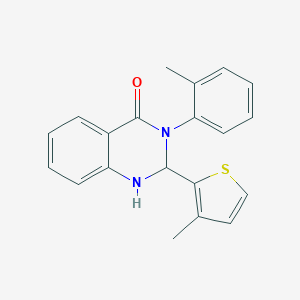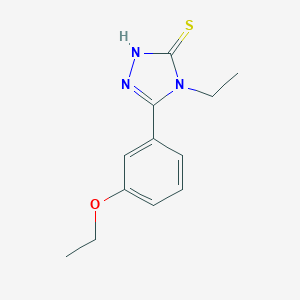
5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound featuring a pyrazolone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of hydrazine derivatives with β-keto esters or β-diketones. One common method involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation of the resulting intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives, while substitution can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.
5-(Hydroxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a hydroxymethyl group instead of methoxymethyl.
Uniqueness
The presence of the methoxymethyl group in 5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one imparts unique chemical properties, such as increased solubility and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
5-(methoxymethyl)-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-8-9-7-11(14)13(12-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGGKXZLAROCKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C(=O)C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B479337.png)

![N-(3-chlorophenyl)-2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B479358.png)








![N-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-2,2-diphenylacetamide](/img/structure/B479480.png)
![3-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenylamine](/img/structure/B479483.png)
![2-{[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B479500.png)
